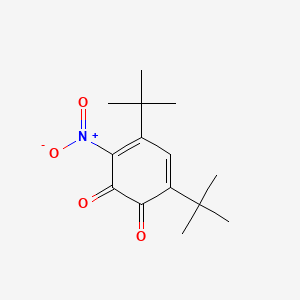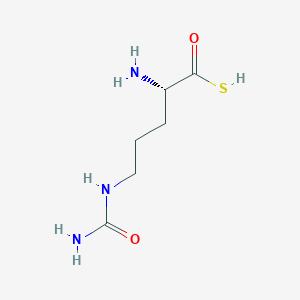
Thio-L-citrulline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thio-L-citrulline is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a ureido group, an ethylthio group, and an alanine backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thio-L-citrulline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ureido Group: This step involves the reaction of an appropriate amine with urea under controlled conditions to form the ureido group.
Introduction of the Ethylthio Group: The ethylthio group can be introduced through a nucleophilic substitution reaction, where an ethylthio compound reacts with a suitable leaving group on the alanine backbone.
Coupling with Alanine: The final step involves coupling the ureidoethylthio intermediate with alanine, typically using peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Thio-L-citrulline can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ureido group can be reduced to form corresponding amines.
Substitution: The ethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the ureido group can yield primary amines.
科学研究应用
Thio-L-citrulline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in metabolic pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of Thio-L-citrulline involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of bioactive metabolites. The ureido group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Beta-alanine: A naturally occurring beta-amino acid with similar structural features but lacking the ureido and ethylthio groups.
3-aminopropionic acid: Another beta-amino acid with a simpler structure.
Uniqueness
Thio-L-citrulline is unique due to the presence of both the ureido and ethylthio groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from simpler beta-amino acids.
属性
CAS 编号 |
1233509-68-6 |
|---|---|
分子式 |
C6H13N3O2S |
分子量 |
191.25 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(carbamoylamino)pentanethioic S-acid |
InChI |
InChI=1S/C6H13N3O2S/c7-4(5(10)12)2-1-3-9-6(8)11/h4H,1-3,7H2,(H,10,12)(H3,8,9,11)/t4-/m0/s1 |
InChI 键 |
VFTIJOHMEIZFTN-BYPYZUCNSA-N |
手性 SMILES |
C(C[C@@H](C(=O)S)N)CNC(=O)N |
规范 SMILES |
C(CC(C(=O)S)N)CNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8774918.png)
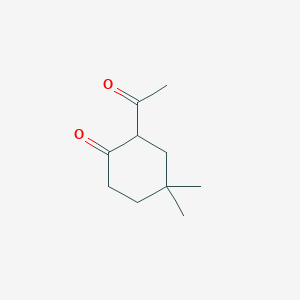
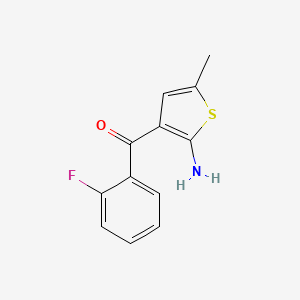
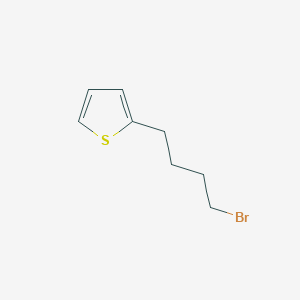
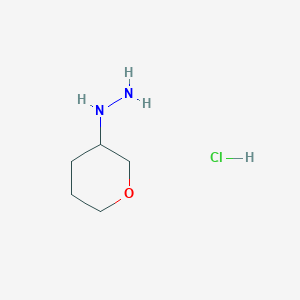
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8774947.png)
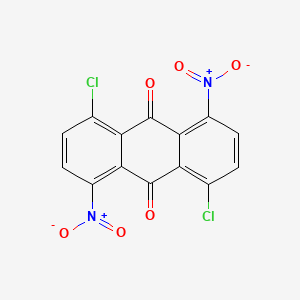
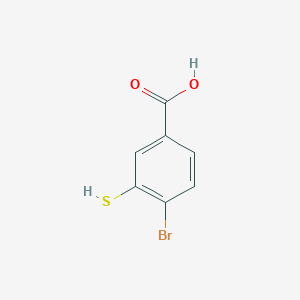
![6-Bromoimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8774972.png)
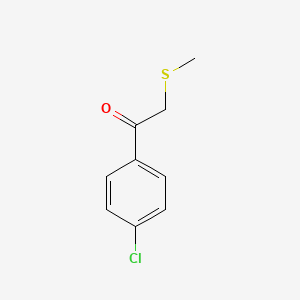
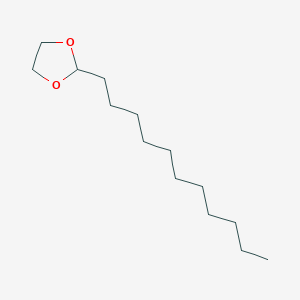
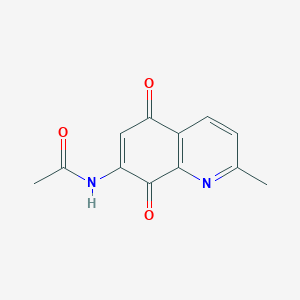
![[2-Tert-butoxycarbonylamino-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8775026.png)
